molecular formula C17H21N5 B11210447 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11210447
M. Wt: 295.4 g/mol
InChI Key: OKTGKAQKVUUGEZ-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and an N-(2-methylpropyl) amine group. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3,4-dimethylphenylhydrazine and a suitable pyrimidine derivative.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one: This compound has a similar core structure but differs in the substituents, which can lead to different chemical and biological properties.

    2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds share a similar heterocyclic core but have different substituents and potential biological activities.

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N5/c1-11(2)8-18-16-15-9-21-22(17(15)20-10-19-16)14-6-5-12(3)13(4)7-14/h5-7,9-11H,8H2,1-4H3,(H,18,19,20)

InChI Key

OKTGKAQKVUUGEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC(C)C)C

Origin of Product

United States

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